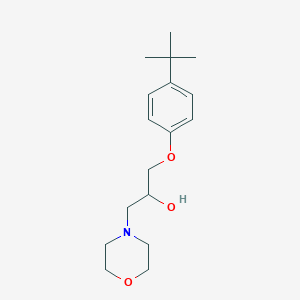

1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol

Description

1-(4-(tert-Butyl)phenoxy)-3-morpholinopropan-2-ol is a synthetic organic compound featuring a tertiary butyl-substituted phenoxy group linked to a propan-2-ol backbone, with a morpholine ring at the third position. The tert-butyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding capacity. Notably, its hydrochloride salt form (reported in ) has been discontinued commercially, possibly due to stability or formulation challenges .

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18/h4-7,15,19H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDPZAOPMSTCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Introduction to 1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol

This compound is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound, characterized by its phenolic and morpholine components, exhibits properties that make it suitable for several industrial and research applications.

Structure and Composition

The chemical formula for this compound is . It features a tert-butyl group attached to a phenoxy ring, which is further linked to a morpholinopropanol moiety. This unique structure contributes to its distinctive properties, including solubility and reactivity.

Physical Properties

The compound is typically a colorless to pale yellow liquid with a moderate boiling point and good solubility in organic solvents. Its melting point and specific gravity are relevant for applications requiring precise handling.

Pharmaceutical Industry

This compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structure allows it to interact with biological systems effectively, making it a candidate for developing drugs targeting various conditions, including neurodegenerative diseases and metabolic disorders.

Case Study: Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects by modulating oxidative stress pathways. A study demonstrated that derivatives of this compound could reduce neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Antioxidant Applications

The compound may serve as an antioxidant in various formulations, particularly in cosmetics and food products. Its phenolic structure contributes to its ability to scavenge free radicals, thereby enhancing the stability and shelf life of products.

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | Antioxidant Activity (IC50) | Application Area |

|---|---|---|

| This compound | TBD | Cosmetics |

| Tert-Butylhydroquinone | 5 µM | Food preservation |

| Butylated Hydroxyanisole (BHA) | 10 µM | Food preservation |

Industrial Applications

In industrial settings, this compound can be utilized as a stabilizer or additive in polymers and plastics. Its ability to enhance thermal stability makes it valuable in manufacturing processes where heat resistance is critical.

Research Applications

Researchers have employed the compound in various studies focusing on chemical reactivity and synthesis methods. Its unique structure allows for the exploration of reaction mechanisms involving phenolic compounds.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol, differing primarily in substituents or backbone modifications:

Substituent Effects on Properties

Morpholine vs. Pyrrolidine (15cc): Morpholine (target compound) offers better water solubility due to its oxygen atom, whereas pyrrolidine (15cc) is more lipophilic.

Phenoxy vs. Methoxyphenoxy (): The 2-methoxyphenoxy group in the tert-butylamino analog enhances electron density, possibly affecting receptor interaction.

- Salt formation improves aqueous solubility but may reduce shelf life due to hygroscopicity.

Biological Activity

1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol, a compound with potential pharmacological applications, has garnered interest due to its structural properties and biological activity. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a propanol chain, with a tert-butyl phenoxy group. Its chemical formula is . The presence of the tert-butyl group enhances lipophilicity, which may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : It has been suggested that compounds with similar structures can modulate protein kinase activity, potentially impacting pathways involved in cell growth and proliferation .

- Antimicrobial Activity : Some studies have indicated that derivatives of similar compounds can inhibit bacterial cell wall synthesis, making them candidates for antibacterial therapies against resistant strains like MRSA .

- Tyrosinase Inhibition : Compounds with phenolic structures are often evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have implications in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar compounds, it was found that derivatives showed significant inhibition against MRSA. The mechanism was attributed to interference with cell wall synthesis pathways, suggesting that this compound may also possess similar properties .

Case Study 2: Tyrosinase Inhibition in Melanoma Cells

A study involving B16F10 melanoma cells assessed the cytotoxic effects of phenolic compounds. The results indicated that while some derivatives exhibited potent tyrosinase inhibition, they did not significantly affect cell viability at concentrations below 5 μM over a 72-hour exposure period. This suggests a favorable safety profile for potential therapeutic use in managing skin pigmentation disorders .

Research Findings

Recent research highlights the potential of this compound as a lead compound for further development:

- Selectivity for Target Enzymes : The compound demonstrates selective inhibition of tyrosinase compared to other enzymes, indicating its specificity and potential for targeted therapy.

- Pharmacokinetic Properties : Preliminary studies suggest that the lipophilic nature of the compound may enhance its bioavailability and distribution within biological systems.

Q & A

Q. What are the optimized synthetic pathways for 1-(4-(tert-butyl)phenoxy)-3-morpholinopropan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between 4-(tert-butyl)phenol and epichlorohydrin, followed by morpholine ring closure. Key parameters include:

- Temperature : Elevated temperatures (70–90°C) accelerate epoxide ring opening but may promote side reactions like polymerization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine, improving regioselectivity .

- Catalysts : Anhydrous conditions with base catalysts (e.g., K₂CO₃) prevent hydrolysis of intermediates .

Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) confirms structural integrity, particularly the stereochemistry of the propan-2-ol backbone .

Q. How does the compound interact with biological systems, and what factors modulate its binding efficacy?

The tert-butylphenoxy group enhances lipophilicity, facilitating membrane penetration, while the morpholine ring engages in hydrogen bonding with target proteins (e.g., kinases or GPCRs). Critical factors:

- pH-dependent protonation : Morpholine’s pKa (~5.6) affects binding in acidic microenvironments (e.g., lysosomes) .

- Competitive assays : Co-administration with structurally similar molecules (e.g., 1-(4-chlorophenoxy)-3-morpholinopropan-2-ol) reveals specificity for hydrophobic binding pockets .

Methodological note : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities under varying ionic strengths .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from substituent effects:

- Electron-withdrawing groups (EWGs) : Fluorination at the phenyl ring (e.g., 4-fluoro analogs) increases electrophilicity, enhancing target engagement but reducing solubility .

- Steric hindrance : Bulkier tert-butyl groups may limit access to shallow binding sites, as observed in comparative studies with isopropyl analogs .

Validation strategy : Pair molecular dynamics (MD) simulations with mutational analysis of target residues to map steric/electronic contributions .

Q. What experimental designs mitigate instability issues during long-term pharmacological assays?

The compound’s secondary alcohol and ether linkages are prone to oxidative degradation. Stabilization approaches include:

- Lyophilization : Storage as a lyophilized powder under inert gas (argon) reduces hydrolysis .

- Buffer additives : Chelating agents (e.g., EDTA) mitigate metal-catalyzed oxidation in aqueous solutions .

Accelerated stability testing : Use high-performance liquid chromatography (HPLC) with photodiode array detection to track degradation products under stress conditions (40°C/75% RH) .

Q. How can computational modeling predict the compound’s structure-activity relationships (SAR) for unexplored targets?

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors from morpholine, hydrophobic tert-butyl) against databases like ChEMBL .

- Docking studies : Compare binding poses in homologous proteins (e.g., PI3K vs. mTOR kinases) using AutoDock Vina or Schrödinger Suite .

Case study : MD simulations of this compound bound to CYP3A4 revealed steric clashes explaining its low metabolic clearance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its solubility in polar vs. nonpolar solvents?

The compound’s amphiphilic nature leads to context-dependent solubility:

- Polar solvents (e.g., methanol) : Solubility increases due to hydrogen bonding with morpholine (~25 mg/mL at 25°C) .

- Nonpolar solvents (e.g., hexane) : Tert-butylphenoxy dominates, yielding solubility <1 mg/mL .

Resolution : Use Hansen solubility parameters (HSPs) to screen solvent blends (e.g., DMSO:EtOH 1:1) for assay compatibility .

Q. How do divergent cytotoxicity profiles arise in cancer vs. normal cell lines?

- Off-target effects : The compound may inhibit efflux pumps (e.g., P-gp) in cancer cells, amplifying intracellular accumulation .

- Metabolic differences : Normal cells with higher CYP450 activity detoxify the compound faster, as shown in hepatocyte co-culture models .

Experimental refinement : Use isogenic cell pairs (e.g., wild-type vs. CYP3A4-overexpressing) to isolate metabolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.